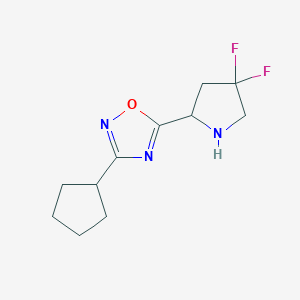

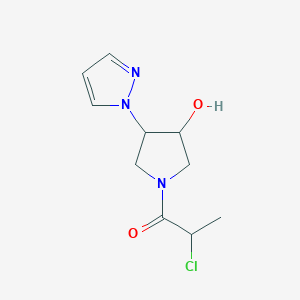

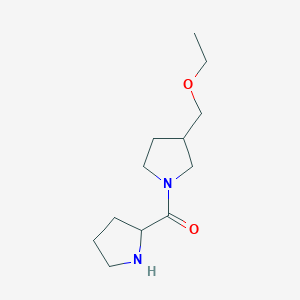

2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Overview

Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The structure of pyrazole compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .

Chemical Reactions Analysis

The reaction of pyrazole compounds often involves the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can be analyzed using techniques such as IR spectroscopy and 1H NMR .

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

Synthesis and Structural Characterization

Pyrazole derivatives have been synthesized and characterized through various spectroscopic techniques, including NMR, IR, and X-ray diffraction, offering insights into the molecular structure and stability of related compounds (Shen et al., 2012). Similar synthetic pathways may be applicable for the compound of interest, highlighting the importance of structural elucidation in understanding compound properties.

Generation of Structurally Diverse Libraries

Through alkylation and ring closure reactions, structurally diverse libraries of compounds, including pyrazoles, have been generated (Roman, 2013). These methodologies could be adapted for the synthesis of "2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one," expanding its potential application in scientific research.

Regioselective Synthesis

The regioselective synthesis of optically active pyrazolylpyridines, utilizing chiral sources for the introduction of quaternary carbon stereocenters, demonstrates advanced synthetic techniques that could be explored for related compounds (Kowalczyk & Skarżewski, 2005). This approach may offer routes to novel derivatives of the compound , potentially with specific optical activities.

Applications in Biological Activities

Antimicrobial Screening

Ultrasonicated synthesis of pyrrolidin-1-yl propenones, including compounds with structural motifs similar to the target compound, has shown antimicrobial activity (Shelke et al., 2009). This suggests potential applications of "this compound" in developing new antimicrobial agents.

Antioxidant and Antimicrobial Activity

Synthesis and analysis of pyrazole derivatives have revealed promising antioxidant and antimicrobial activities, indicating the potential of these compounds in pharmacological applications (Bonacorso et al., 2015). The compound of interest may similarly exhibit bioactivity, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of pyrazole compounds often involves binding to specific protein targets. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Future Directions

The future directions in the field of pyrazole compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases, so there is a great importance of heterocyclic ring-containing drugs .

Properties

IUPAC Name |

2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-7(11)10(16)13-5-8(9(15)6-13)14-4-2-3-12-14/h2-4,7-9,15H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGYHLCDMCBAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C(C1)O)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)

![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)

![3,9-Diazaspiro[5.5]undec-3-yl(2-fluorophenyl)methanone hydrochloride](/img/structure/B1478208.png)